molecular formula C17H16N2OS B2393543 N-(1,3-benzothiazol-2-yl)-4-propylbenzamide CAS No. 313226-92-5

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide

Cat. No.: B2393543
CAS No.: 313226-92-5
M. Wt: 296.39
InChI Key: SLADCRZNUAMOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-propylbenzamide typically involves the reaction of 2-aminobenzothiazole with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-5-12-8-10-13(11-9-12)16(20)19-17-18-14-6-3-4-7-15(14)21-17/h3-4,6-11H,2,5H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLADCRZNUAMOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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